molecular formula C21H19N5O3S2 B2679532 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide CAS No. 476642-20-3

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B2679532
CAS No.: 476642-20-3
M. Wt: 453.54
InChI Key: ILZLLQMORAVCSP-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a tricyclic core system with 3,10-dithia-5,12-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,11-pentaene scaffold. Key structural attributes include:

  • Heterocyclic Core: The tricyclic framework integrates two sulfur (dithia) and two nitrogen (diazatricyclo) atoms, contributing to unique electronic and steric properties. The methyl group at position 11 likely enhances lipophilicity and metabolic stability .
  • Benzamide Moiety: The 3-nitro-4-(piperidin-1-yl)benzamide substituent introduces a nitro group (electron-withdrawing) and a piperidine ring (basic, nitrogen-containing), which may influence solubility, bioavailability, and receptor-binding interactions .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-12-22-18-17(30-12)8-6-14-19(18)31-21(23-14)24-20(27)13-5-7-15(16(11-13)26(28)29)25-9-3-2-4-10-25/h5-8,11H,2-4,9-10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZLLQMORAVCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide typically involves multiple steps. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include continuous flow chemistry techniques to optimize reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of the target, leading to inhibition or activation of its function. Pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Spirocyclic Piperazine Derivatives

Compounds 13 and 14 (8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives) share similarities in their nitrogen-rich spirocyclic frameworks . However, the absence of sulfur atoms and the presence of a phenylpiperazine group in these analogues may result in:

  • Reduced Lipophilicity : Compared to the dithia-containing target compound, these spirocyclic derivatives may exhibit lower membrane permeability.
  • Divergent Bioactivity : The piperazine moiety could target serotonin or dopamine receptors, whereas the dithia-diaza tricyclic core may favor interactions with metalloenzymes or redox-sensitive targets.

Thiazolidinone-Benzamide Derivatives

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (e.g., from ) feature a thiazolidinone ring fused to a benzamide group . Key differences include:

  • Electron-Deficient Thiazolidinone: The conjugated enone system in thiazolidinones may enhance reactivity toward nucleophilic residues (e.g., cysteine thiols), unlike the nitro group in the target compound, which is more electrophilic.
  • Solubility Profiles: The polar thiazolidinone ring could increase aqueous solubility compared to the lipophilic tricyclic core of the target compound .

Functional Group Comparisons

Nitro Group-Containing Compounds

Nitro groups are common in antimicrobial and anticancer agents (e.g., chloramphenicol, nitrofurantoin). The 3-nitro substituent in the target compound may confer:

  • Oxidative Stress Induction : Similar to nitrofurantoin, this group could generate reactive oxygen species (ROS) under reductive conditions.
  • Metabolic Challenges: Nitro groups often require enzymatic reduction for activation, which may limit bioavailability compared to non-nitro analogues .

Piperidine-Containing Analogues

Piperidine rings are prevalent in CNS-targeting drugs (e.g., donepezil). The 4-(piperidin-1-yl) group in the target compound may:

  • Enhance Blood-Brain Barrier Penetration : Basic piperidine nitrogen facilitates passive diffusion, unlike neutral heterocycles in compounds like 13 and 14 .
  • Modulate Receptor Selectivity : Piperidine’s conformational flexibility may allow for broader target engagement compared to rigid spirocyclic systems .

Data Table: Hypothetical Comparative Properties

Property Target Compound Compound 13/14 Thiazolidinone-Benzamide
Molecular Weight ~500–550 g/mol ~400–450 g/mol ~350–400 g/mol
Key Functional Groups Dithia-diaza tricycle, nitro Spirocyclic dione, piperazine Thiazolidinone, benzamide
Predicted LogP 3.5–4.2 (high lipophilicity) 2.8–3.3 1.5–2.0
Solubility (aq. buffer) Low (<10 µM) Moderate (50–100 µM) High (>200 µM)
Therapeutic Potential Enzyme inhibition (e.g., kinases) Neurotransmitter receptor modulation Antimicrobial/antioxidant activity

Research Implications and Challenges

  • Synthetic Complexity: The tricyclic core of the target compound poses significant synthetic challenges compared to simpler spirocyclic or monocyclic analogues .
  • Structure-Activity Relationships (SAR) : Modifications to the dithia-diaza core or nitro group could optimize potency and reduce off-target effects, guided by the "similar structure-property" principle .
  • Biological Testing : Priority targets should include redox-sensitive enzymes (e.g., thioredoxin reductase) and kinases, given the compound’s electron-deficient motifs .

Biological Activity

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Structural Overview

The compound features a benzamide core linked to a dithia-diazatricyclo structure. The presence of various functional groups, including a nitro group and a piperidine moiety, contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibition
Candida albicansEffective at higher doses

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Preliminary studies suggest that it may inhibit kinases and proteases , which are crucial in cancer and inflammatory diseases.

The mechanism of action is hypothesized to involve the interaction of the compound with specific receptors or enzymes , leading to altered biological responses. The thiazole and benzothiazole rings are believed to facilitate binding to active sites on target proteins, potentially influencing their activity:

  • Binding Affinity : The unique structural features enhance binding affinity to target sites.
  • Allosteric Modulation : The compound may also act as an allosteric modulator, changing the conformation of target proteins.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar compounds on various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective properties of related compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Q & A

Basic Question: What are the key structural features of this compound, and how are they experimentally confirmed?

Answer:
The compound features a tricyclic core with nitrogen and sulfur atoms in a fused heterocyclic system, a nitro group, and a piperidinyl-substituted benzamide moiety. Structural confirmation relies on:

  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) to assign proton environments and confirm substituent positions .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .

Basic Question: What are the critical steps in synthesizing this compound?

Answer:
Synthesis typically involves:

  • Cyclization reactions to form the tricyclic core, often using catalysts like acetic anhydride or Appel salt (4,5-dichloro-1,2,3-dithiazol-ium chloride) under controlled temperatures (e.g., 60–80°C) .
  • Acetylation or sulfonylation to introduce functional groups, requiring precise stoichiometry to avoid side products .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during nitro group introduction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency due to high dielectric constants .
  • Catalyst screening : Bases like triethylamine or K2_2CO3_3 improve reaction rates in acetylation steps .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Advanced Question: How can computational modeling aid in predicting reactivity or biological interactions?

Answer:

  • Quantum chemical calculations (e.g., DFT) model electronic properties and transition states, guiding synthetic routes .
  • Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with biological targets like enzymes or receptors .
  • AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize conditions virtually, reducing lab trial costs .

Advanced Question: How should researchers resolve contradictions between experimental and computational data?

Answer:

  • Cross-validation : Compare X-ray/NMR data with computational geometry optimizations to identify discrepancies in bond lengths or angles .
  • Sensitivity analysis : Vary parameters (e.g., solvent polarity in simulations) to assess their impact on theoretical predictions .
  • Error source identification : Re-examine purity (via HPLC) or crystallography refinement parameters (e.g., R-factor thresholds) .

Advanced Question: What methodologies are used to study biological interactions of this compound?

Answer:

  • Enzymatic assays : Measure inhibition constants (Ki_i) against target enzymes (e.g., kinases) under physiological pH and temperature .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
  • Cellular uptake studies : Use fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Advanced Question: How do structural modifications of analogs influence activity?

Answer:

  • SAR studies : Replace the nitro group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess potency changes .
  • Bioisosteric replacements : Substitute the piperidinyl group with morpholine or thiomorpholine to alter lipophilicity and bioavailability .
  • Crystallographic comparisons : Overlay X-ray structures of analogs to identify critical binding motifs (e.g., hydrogen-bonding networks) .

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